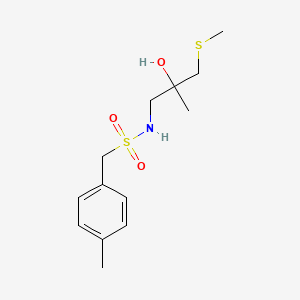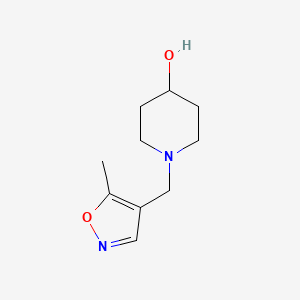
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as DPI-3290, is a synthetic compound that has shown potential in various scientific research applications. The molecule has a unique structural composition that makes it a promising candidate for further investigation.
Mechanism of Action
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide works by inhibiting the activity of specific enzymes that are involved in various cellular processes. The molecule has been shown to inhibit the activity of histone deacetylases (HDACs) and monoamine oxidases (MAOs). By inhibiting these enzymes, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can modulate gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to reduce oxidative stress and inflammation, leading to the protection of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of inhibiting these enzymes on various cellular processes. However, one of the limitations of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer treatment. Another direction is to study its effects on other cellular processes and pathways. Additionally, the development of more soluble derivatives of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide could improve its effectiveness in lab experiments.
Synthesis Methods
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-(2,4-dioxooxazolidin-3-yl)ethylamine. The reaction takes place in the presence of a coupling agent and a catalyst, resulting in the formation of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. The purity of the final product is achieved through recrystallization.
Scientific Research Applications
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been studied in various scientific research applications, including cancer research and neurodegenerative diseases. In cancer research, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown potential as a therapeutic agent by inhibiting the growth of cancer cells. In neurodegenerative diseases, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-7-5-8(13-14(7)2)10(17)12-3-4-15-9(16)6-19-11(15)18/h5H,3-4,6H2,1-2H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADCRJBDHBWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2949764.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2949767.png)

![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)
![2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride](/img/structure/B2949774.png)

![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949777.png)
![methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2949778.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide](/img/structure/B2949781.png)
![tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2949782.png)
![1'-(Pyridine-3-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2949783.png)
![N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949784.png)
